molecular formula C22H24N2O8 B13402016 Boc-Aspartic(OBzl)-ONp

Boc-Aspartic(OBzl)-ONp

Cat. No.: B13402016
M. Wt: 444.4 g/mol
InChI Key: GKRBDGLUYWLXAX-UHFFFAOYSA-N
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Description

Boc-Aspartic(OBzl)-ONp is a useful research compound. Its molecular formula is C22H24N2O8 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBDGLUYWLXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Boc Aspartic Obzl Onp As a Building Block in Peptide Synthesis

The significance of Boc-Asp(OBzl)-ONp lies in its carefully designed structure, which addresses several challenges inherent in peptide synthesis. In the assembly of a peptide chain, the amino group of one amino acid must react with the carboxyl group of another in a specific sequence. Unprotected amino acids would react randomly, so chemists use protecting groups to block certain reactive sites while allowing others to react.

The Boc group on the α-amino function serves as a temporary protecting group. It is stable under many reaction conditions but can be readily removed with a moderate acid, such as trifluoroacetic acid (TFA), to reveal the amino group for the next coupling step. nih.govwikipedia.org This is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). wikipedia.org

The benzyl (B1604629) (Bzl) group protecting the side-chain carboxyl group of the aspartic acid residue is a more permanent or "orthogonal" protecting group. It remains intact during the repeated TFA treatments used to remove the N-terminal Boc group. wikipedia.org This prevents the side chain from forming unwanted branches or participating in side reactions. The benzyl ester is typically removed at the final stage of synthesis using strong acids like anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com

The p-nitrophenyl (ONp) ester is an "active ester." It moderately activates the α-carboxyl group, making it more susceptible to nucleophilic attack by the free amino group of another amino acid, thus facilitating peptide bond formation. rsc.org This activation is crucial for achieving efficient coupling reactions. The use of active esters like ONp helps to minimize the risk of racemization—a loss of the specific stereochemistry at the amino acid's central carbon—which can be a problem with more aggressive activation methods. rsc.org Therefore, Boc-Asp(OBzl)-ONp is a pre-activated and orthogonally protected building block, enabling the controlled and specific incorporation of an aspartic acid residue into a growing peptide chain.

Functional Groups of Boc-Asp(OBzl)-ONp and Their Roles

Functional GroupRole in Peptide SynthesisCleavage Condition
Boc (tert-butoxycarbonyl)Temporary protection of the α-amino group. wikipedia.orgnumberanalytics.comModerate acid (e.g., Trifluoroacetic acid - TFA) nih.govpeptide.com
OBzl (benzyl ester)Semi-permanent protection of the side-chain carboxyl group. wikipedia.orgpeptide.comStrong acid (e.g., Hydrogen Fluoride - HF) or hydrogenolysis. nih.govpeptide.com
ONp (p-nitrophenyl ester)Activation of the α-carboxyl group for peptide bond formation. rsc.orgNucleophilic attack by an amino group during coupling.

Historical Context of Protected Amino Acids and Active Esters in Peptide Synthesis

Canonical Synthetic Pathways for Boc-Aspartic(OBzl)-ONp

The standard laboratory synthesis of this compound hinges on a logical sequence of protection and activation reactions. This begins with the strategic protection of the various functional groups of aspartic acid.

The synthesis starts with aspartic acid, which has three functional groups requiring protection: the α-amino group, the α-carboxyl group, and the β-carboxyl group of the side chain. A common strategy involves the following sequence:

Side-Chain Protection: The side-chain carboxyl group is first protected as a benzyl ester (OBzl). This is a crucial step as the benzyl group is stable under the conditions required for subsequent reactions but can be removed later under specific conditions, such as hydrogenolysis or strong acids like hydrogen fluoride (B91410) (HF). peptide.com This results in the formation of Asp(OBzl)-OH.

α-Amino Group Protection: The α-amino group is then protected with a tert-butyloxycarbonyl (Boc) group. uwec.edu This is typically achieved by reacting Asp(OBzl)-OH with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is acid-labile and provides temporary protection during peptide coupling. uwec.edu This step yields N-Boc-L-aspartic acid β-benzyl ester, also known as Boc-Asp(OBzl)-OH. peptide.comsigmaaldrich.com

This sequential protection ensures that only the α-carboxyl group is available for the subsequent activation step.

With the amino and side-chain carboxyl groups protected, the α-carboxyl group of Boc-Asp(OBzl)-OH is activated to facilitate peptide bond formation. This is commonly achieved by converting it into a 4-nitrophenyl (ONp) ester. The electron-withdrawing nature of the 4-nitrophenyl group makes the ester highly susceptible to nucleophilic attack by the amino group of another amino acid, thus promoting efficient coupling. sci-hub.se

The esterification reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous solvent. The reaction proceeds by the activation of the carboxyl group of Boc-Asp(OBzl)-OH by DCC, followed by reaction with 4-nitrophenol. A variation of this method involves the mixed anhydride (B1165640) approach, where Boc-Asp(OBzl)-OH is reacted with a chloroformate, and the resulting mixed anhydride is then coupled with 4-nitrophenol. thieme-connect.de

Scalable Industrial Production Approaches for this compound

For industrial-scale production, the synthetic route is often adapted to optimize for cost, efficiency, and safety. While the fundamental chemical steps remain similar to the canonical pathways, the reagents and reaction conditions may be modified. For instance, alternative coupling reagents to DCC might be used to simplify the removal of by-products. Large-scale reactors and automated systems are employed to ensure consistency and high throughput. Purification techniques such as recrystallization or large-scale chromatography are crucial to achieving the high purity required for pharmaceutical applications.

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. researchgate.net Careful optimization of parameters such as solvent, temperature, and reaction time is essential.

The choice of solvent is critical in the synthesis of this compound. Anhydrous conditions are necessary to prevent the hydrolysis of the activated ester. Common solvents used for the esterification step include dichloromethane (B109758) (DCM) and dimethylformamide (DMF). The solubility of the reactants and the stability of the intermediates and products in the chosen solvent system can significantly impact the reaction rate and yield. For instance, while DMF can enhance the solubility of polar reactants, it can also promote side reactions if not used carefully. The selection of the solvent system is often a balance between reactant solubility and the prevention of unwanted side reactions. researchgate.netresearchgate.net

Temperature and reaction time are interconnected parameters that must be carefully controlled. The esterification reaction is often initiated at a lower temperature (e.g., 0°C) to control the initial rate of reaction and minimize side reactions. The reaction is then typically allowed to proceed at room temperature for a specific duration, often ranging from a few hours to overnight, to ensure complete conversion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Table 1: Influence of Reaction Conditions on the Synthesis of Activated Esters

ParameterConditionObservationReference
Solvent Dichloromethane (DCM)Commonly used, good solubility for many reactants.
Dimethylformamide (DMF)Enhances solubility of polar reactants, but may require careful handling to prevent side reactions.
Toluene (B28343)Use of degassed toluene can improve yield in certain reactions. researchgate.net
Temperature 0°C (Initial)Helps to control the initial reaction rate and minimize side reactions.
Room TemperatureOften used for the main reaction period to ensure completion.
Reaction Time 3-24 hoursVaries depending on the specific reagents and conditions; requires monitoring for optimization.
Coupling Reagent Dicyclohexylcarbodiimide (DCC)A common reagent for esterification, forms a urea (B33335) byproduct that needs to be removed.
Isobutyl ChloroformateUsed in the mixed anhydride method, can lead to high purity products.

Reagent Stoichiometry and Coupling Agent Application in ONp Formation

The synthesis of this compound, an activated ester pivotal for peptide synthesis, is predominantly achieved through the esterification of its precursor, N-α-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH), with p-nitrophenol (HONp). This transformation necessitates the use of a coupling agent to facilitate the formation of the ester bond. The stoichiometry of the reactants and the choice of coupling agent are critical factors that influence reaction efficiency, yield, and the purity of the final product.

The most common and historically significant method for this type of esterification is the use of carbodiimides, particularly N,N'-Dicyclohexylcarbodiimide (DCC). nih.govsci-hub.se The reaction proceeds via the activation of the carboxylic acid group of Boc-Asp(OBzl)-OH by the coupling agent. This forms a highly reactive O-acylisourea intermediate. sci-hub.se This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol, leading to the formation of the desired p-nitrophenyl ester and the byproduct, N,N'-dicyclohexylurea (DCU). sci-hub.se DCU is largely insoluble in many organic solvents, such as dichloromethane, which simplifies its removal from the reaction mixture by filtration.

The stoichiometry for carbodiimide-mediated p-nitrophenyl ester synthesis is well-established. Typically, a slight excess of p-nitrophenol and the coupling agent relative to the N-protected amino acid is employed to ensure complete conversion of the starting carboxylic acid.

Table 1: Representative Reagent Stoichiometry for Boc-Asp(OBzl)-ONp Synthesis via DCC Coupling

This interactive table outlines a typical molar ratio for the synthesis.

ReagentMolar EquivalentPurpose
Boc-Asp(OBzl)-OH1.0Starting Material
p-Nitrophenol (HONp)1.1 - 1.2Esterifying Agent
DCC1.1Coupling Agent
DMAPCatalytic amountCatalyst (Optional)

This data is based on established procedures for analogous p-nitrophenyl ester syntheses.

The application of coupling agents like DCC is straightforward, but not without potential challenges. A notable side reaction in carbodiimide-mediated couplings is the formation of N-acylurea, which can occur if the O-acylisourea intermediate rearranges instead of reacting with the intended nucleophile. Another potential issue is dimerization, where the activated amino acid reacts with a molecule of the starting carboxylic acid. nih.gov Research has shown that in DCC-mediated couplings of Boc-amino acids with p-nitrophenol, dimerization can account for 5-7% of byproducts. nih.gov

To mitigate these side reactions and improve coupling efficiency, additives can be employed. While additives like 1-hydroxybenzotriazole (B26582) (HOBt) are famously used in peptide bond formation to suppress racemization and improve rates, their use in active ester formation is also documented. tandfonline.com For p-nitrophenyl ester synthesis, the addition of a non-nucleophilic base, such as N-methylmorpholine, has been shown to eliminate dimerization in DCC-mediated reactions. nih.gov Alternatively, using a different carbodiimide (B86325), such as the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in a basic solvent like pyridine (B92270) can also suppress this side reaction. nih.gov

Table 2: Common Coupling Agents for p-Nitrophenyl Ester Formation

This table provides an overview of coupling agents used in the formation of active esters.

Coupling AgentAbbreviationKey Characteristics
N,N'-DicyclohexylcarbodiimideDCCWidely used, cost-effective; byproduct (DCU) is insoluble in many common solvents, facilitating removal. bachem.com
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDC / WSCWater-soluble carbodiimide; byproduct is also water-soluble, simplifying workup in non-aqueous reactions. nih.gov

While carbodiimides are the most prevalent coupling agents for this purpose, other methods for forming active esters exist, including the use of mixed anhydrides. However, the direct coupling of the carboxylic acid and phenol (B47542) using a carbodiimide remains a reliable and extensively documented method for preparing Boc-Asp(OBzl)-ONp and other similar activated esters for peptide synthesis.

Mechanistic Insights into Boc Aspartic Obzl Onp Reactivity

Principles of Peptide Bond Formation with Boc-Asp(OBzl)-ONp

The primary function of Boc-Asp(OBzl)-ONp in peptide synthesis is to serve as an activated amino acid building block for the elongation of a peptide chain. chemimpex.comchemimpex.com This process is fundamentally a nucleophilic acyl substitution reaction.

Nucleophilic Acyl Substitution by Amine Nucleophiles

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amino group attacks the electrophilic carbonyl carbon of the α-ester in Boc-Asp(OBzl)-ONp.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. libretexts.org

Leaving Group Departure: The intermediate collapses, and the 4-nitrophenoxide ion is expelled as a leaving group, leading to the formation of a new peptide bond. spcmc.ac.in

Role of the 4-Nitrophenyl Ester as a Leaving Group in Coupling Reactions

The 4-nitrophenyl (ONp) ester is a key feature of Boc-Asp(OBzl)-ONp, functioning as an effective leaving group during peptide coupling reactions. The p-nitrophenoxide anion is a relatively stable species due to the electron-withdrawing nature of the nitro group, which delocalizes the negative charge through resonance. This stability makes it a good leaving group, facilitating the nucleophilic acyl substitution reaction. spcmc.ac.inacs.org

The use of such "activated esters" like the p-nitrophenyl ester allows the coupling reaction to proceed under mild conditions, minimizing the risk of side reactions such as racemization. spcmc.ac.inresearchgate.net The reactivity of the activated ester is crucial for achieving high yields in peptide synthesis. spcmc.ac.in

Deprotection Chemistry of Boc-Asp(OBzl)-ONp Derived Moieties

Following the incorporation of the aspartic acid residue into a peptide chain, the protecting groups, namely the Nα-tert-butoxycarbonyl (Boc) and the β-benzyl (OBzl) ester, must be removed to yield the final, functional peptide. The distinct chemical nature of these groups allows for their selective removal.

Acidolytic Cleavage of the Nα-Boc Group

The Nα-Boc group is a widely used protecting group for amines in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. researchgate.netrsc.org The cleavage of the Boc group is typically achieved using moderately strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.netchempep.com

The mechanism of acidolytic cleavage proceeds as follows:

Protonation: The acid protonates the carbonyl oxygen of the Boc group.

Carbocation Formation: The protonated group becomes unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. researchgate.net

Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide. libretexts.org

The tert-butyl cation generated during this process can potentially lead to side reactions by alkylating nucleophilic residues. To prevent this, "scavenger" molecules are often added to the cleavage mixture to trap the carbocations. researchgate.netchempep.com

Table 1: Common Reagents for Nα-Boc Group Deprotection

Reagent Conditions Reference
Trifluoroacetic Acid (TFA) 50% solution in Dichloromethane (DCM) chempep.com
Hydrochloric Acid (HCl) In a solvent like dioxane researchgate.net

This table provides examples of reagents used for the removal of the Boc protecting group.

Selective Removal of the β-Benzyl Ester (OBzl) Side-Chain Protection

The β-benzyl (OBzl) ester protects the side-chain carboxylic acid of the aspartic acid residue. peptide.com This group is generally stable to the acidic conditions used for Boc group removal, allowing for orthogonal protection strategies. peptide.com However, it can be cleaved under stronger acidic conditions or by catalytic hydrogenolysis. rsc.orgpeptide.com

In solid-phase peptide synthesis (SPPS), the OBzl group is often removed concurrently with the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (B91410) (HF). peptide.com For solution-phase synthesis or when selective deprotection is required, catalytic hydrogenolysis is a common method. This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (Pd/C). peptide.com

Table 2: Methods for β-Benzyl Ester (OBzl) Deprotection

Method Reagents Conditions Reference
Strong Acidolysis Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA) Final cleavage step in Boc-SPPS peptide.com

This table outlines common methods for the removal of the β-benzyl ester protecting group.

Analysis of Side Reactions Involving Boc-Asp(OBzl)-ONp

While Boc-Asp(OBzl)-ONp is a valuable reagent, its use can be associated with certain side reactions, particularly involving the aspartic acid residue itself.

One of the most significant side reactions is the formation of an aspartimide intermediate. uwec.edu This can occur under both acidic and basic conditions. The aspartimide is a cyclic imide formed through the intramolecular attack of the peptide backbone nitrogen on the carbonyl carbon of the side-chain benzyl (B1604629) ester. This cyclization is particularly favored when the following amino acid residue is small, such as glycine. uwec.edu

The formation of the aspartimide is problematic because it can lead to two undesirable outcomes:

Racemization: The α-carbon of the aspartic acid residue can lose its stereochemical integrity. acs.org

Chain Branching: The aspartimide ring can be opened by nucleophiles, including the peptide's own amino groups or water, to form both the desired α-peptide and an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. uwec.edu

Another potential side reaction is transesterification, where the benzyl ester of the side chain can be exchanged with other alcohols present in the reaction mixture, especially under basic conditions. nih.gov Careful control of reaction conditions and the choice of subsequent amino acid residues can help to minimize these side reactions. peptide.comuwec.edu

Aspartimide Formation: Mechanisms and Control Strategies

One of the most significant side reactions involving aspartic acid residues during peptide synthesis is the formation of a cyclic succinimide (B58015) derivative, commonly known as an aspartimide. nih.goviris-biotech.de This process is a major cause of impurity generation, leading to reduced yields and creating challenging purification scenarios. nih.gov

Mechanism

Aspartimide formation is an intramolecular cyclization reaction catalyzed by both acids and, more notably, bases. iris-biotech.de During peptide synthesis, especially under the basic conditions used for the removal of the Fmoc protecting group (e.g., with piperidine), the process is particularly prevalent. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the deprotonated backbone amide nitrogen, located on the C-terminal side of the aspartyl residue, on the electrophilic carbonyl carbon of the side-chain ester (in this case, the benzyl ester). This attack forms a five-membered ring intermediate which then eliminates the side-chain alcohol (benzyl alcohol) to yield the stable aspartimide.

The resulting aspartimide is problematic because it is a branch point for further reactions. The cyclic imide can be opened by nucleophiles, such as water or the base used for deprotection (e.g., piperidine). iris-biotech.depeptide.com This ring-opening can occur at either of the two carbonyl carbons, leading to a mixture of products:

α-Peptides: Attack at the original α-carbonyl carbon regenerates the desired peptide linkage. However, the aspartimide intermediate is chirally unstable, and this pathway often leads to significant racemization at the α-carbon, producing the D-aspartyl peptide, an impurity that is very difficult to separate from the desired L-aspartyl product. sigmaaldrich.com

β-Peptides: Attack at the β-carbonyl carbon results in the formation of a β-peptide, where the peptide backbone is rerouted through the side-chain carboxyl group. peptide.com This is a major structural isomer impurity.

Piperidides: When piperidine (B6355638) is used as the base, it can act as the nucleophile, opening the ring to form α- and β-piperidide adducts. iris-biotech.de

The propensity for aspartimide formation is highly dependent on the amino acid sequence. Peptides containing Asp-Gly, Asp-Asn, Asp-Ser, Asp-Ala, or Asp-Arg sequences are particularly susceptible. iris-biotech.depeptide.comiris-biotech.de

Control Strategies

Several strategies have been developed to mitigate or prevent aspartimide formation during peptide synthesis.

StrategyDescriptionKey Findings & Limitations
Modified Deprotection Conditions Using weaker bases (e.g., 50% morpholine) instead of piperidine for Fmoc removal, or adding acidic additives like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the piperidine solution. iris-biotech.debiotage.comacs.orgWeaker bases significantly reduce aspartimide formation but may be less efficient for complete Fmoc removal. Acidic additives lower the solution's effective basicity, which suppresses but does not eliminate the side reaction. iris-biotech.debiotage.com
Sterically Hindered Side-Chain Esters Replacing the benzyl or tert-butyl ester with bulkier protecting groups such as 3-methylpent-3-yl (Mpe), 2-ethyl-2-(hydroxyimino)acetate (OEpe), or 1,1-dioxo-1λ⁶-benzo[b]thiophen-3-yl-methyl (OBno). sigmaaldrich.comiris-biotech.debiotage.comIncreased steric bulk around the side-chain ester physically obstructs the intramolecular cyclization. The effectiveness generally correlates with the size of the protecting group: Asp(OtBu) > Asp(OEpe) > Asp(OBno) in terms of aspartimide formation. sigmaaldrich.comiris-biotech.de However, very large groups can sometimes introduce solubility issues or hinder coupling reactions. iris-biotech.de
Backbone Protection Introduction of a protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of the aspartic acid residue. nih.govbiotage.comThis strategy completely prevents aspartimide formation by blocking the nucleophilic nitrogen. However, the steric hindrance of the Dmb group can significantly lower the coupling efficiency of the protected amino acid. nih.gov
Novel Protecting Groups Utilizing cyanosulfurylides (CSY) to mask the side-chain carboxylic acid via a stable C-C bond instead of an ester. nih.govresearchgate.netThis approach has been shown to completely suppress aspartimide formation. The CSY group is stable to standard synthesis conditions and is removed at the end of the synthesis using electrophilic halogenating agents. nih.goviris-biotech.de

β-Carboxyl Succinimide Formation Pathways

The term "β-carboxyl succinimide" is synonymous with the aspartimide structure formed from an aspartic acid residue. The pathway to its formation is a critical mechanistic detail in understanding the reactivity of Boc-Asp(OBzl)-ONp.

The process is initiated under basic conditions, which facilitate the deprotonation of the backbone amide nitrogen immediately following the aspartic acid residue. This generates a potent intramolecular nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the β-carboxyl's benzyl ester. This intramolecular cyclization is kinetically favored due to the formation of a stable, five-membered ring. The transition state leads to the expulsion of benzyl alcohol as the leaving group and the formation of the succinimide ring.

Once formed, the succinimide (aspartimide) intermediate is a pivotal point for degradation pathways. As outlined previously, nucleophilic attack by residual water or other species in the reaction mixture can open this ring. The regioselectivity of this attack dictates the nature of the final product impurity. Attack at the α-carbonyl carbon can revert to an aspartyl peptide (though often racemized), while attack at the β-carbonyl carbon leads to the formation of a stable β-aspartyl peptide isomer. peptide.comsigmaaldrich.com The presence of these by-products, particularly the β-peptide and the D-isomer, complicates purification as they often share very similar masses and chromatographic properties with the target peptide. sigmaaldrich.com

Ester Bond Hydrolysis: Kinetic and Thermodynamic Considerations

The compound Boc-Asp(OBzl)-ONp features two distinct ester linkages, each with a specific function and different reactivity profile: the α-p-nitrophenyl ester and the β-benzyl ester.

α-p-Nitrophenyl Ester (-ONp)

This is an "active ester" designed for peptide coupling. The p-nitrophenyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the α-carbonyl carbon.

Kinetic Considerations: This ester is highly susceptible to nucleophilic attack. This high reactivity is essential for efficient peptide bond formation with the N-terminal amine of another amino acid. However, it also makes the ester prone to hydrolysis in the presence of water, a competing side reaction that deactivates the amino acid by converting the active ester to a carboxylate. The rate of aminolysis (coupling) is typically much faster than hydrolysis under anhydrous or near-anhydrous coupling conditions.

β-Benzyl Ester (-OBzl)

This ester serves as a protecting group for the side-chain carboxyl function. Its role is to be stable throughout the various steps of peptide synthesis and then be cleanly removed at the final deprotection stage. peptide.com

Kinetic Considerations: The benzyl ester is significantly more stable towards hydrolysis and aminolysis under neutral or mildly basic/acidic conditions compared to the active -ONp ester. This kinetic stability is crucial for preventing side-chain reactions during coupling and N-terminal deprotection steps. While stable, it is not completely inert and can be hydrolyzed under prolonged exposure to strong bases or acids.

Thermodynamic Considerations: The hydrolysis of the benzyl ester to the free carboxylic acid and benzyl alcohol is a thermodynamically favorable process. However, a significant activation energy barrier makes the reaction kinetically slow without a catalyst. Cleavage is typically achieved under specific, harsh conditions. The most common methods for removal are treatment with strong acids (e.g., liquid hydrogen fluoride, HF) or, more mildly, catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which selectively cleaves the benzyl C-O bond. peptide.com

Applications of Boc Aspartic Obzl Onp in Peptide Synthesis Methodologies

Integration of Boc-Aspartic(OBzl)-ONp in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. nih.govhongtide.com The Boc/Bzl strategy was the foundational chemistry for this technique. In this approach, the temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups, such as the benzyl (B1604629) ester on the aspartic acid residue, remain intact until the final cleavage step with a strong acid like anhydrous hydrogen fluoride (B91410) (HF). nih.govhongtide.com

The p-nitrophenyl (ONp) ester of Boc-Asp(OBzl)-ONp serves as an activated form of the amino acid, facilitating the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide chain. Active esters were among the earliest methods used for coupling in SPPS and are known for producing clean reactions with minimal side products.

While modern SPPS often employs faster coupling reagents, the efficiency of ONp esters remains reliable. The coupling reaction proceeds by nucleophilic attack of the deprotected N-terminal amine on the activated carbonyl carbon of the ONp ester. The yield of this step is influenced by factors such as steric hindrance, solvent choice, and reaction time. In the context of Boc-SPPS, the in-situ neutralization protocols developed by Kent and Alewood can be employed to enhance coupling efficiency, particularly for challenging sequences. peptide.com These protocols minimize aggregation by adding a high concentration of the activated amino acid in a polar solvent directly after the TFA deprotection step. nih.gov

Table 1: Comparison of Coupling Strategies in Boc-SPPS
Coupling MethodTypical ReagentsRelative SpeedKey AdvantagesConsiderations
Active EstersBoc-AA-ONp, Boc-AA-OPfpModerateLow risk of racemization; clean reactions.Slower reaction kinetics compared to modern carbodiimide (B86325) or phosphonium (B103445)/uronium salt methods.
CarbodiimidesDCC, DIC with HOBt/HOAtFastHigh coupling efficiency; widely applicable.Formation of insoluble urea (B33335) byproducts (with DCC); potential for racemization without additives.
Phosphonium/Uronium SaltsBOP, PyBOP, HBTU, HATUVery FastExtremely efficient and rapid; suitable for difficult couplings.Higher cost; potential side reactions if not used correctly.

The primary challenge associated with the incorporation of aspartic acid into a peptide sequence is the formation of an aspartimide side product. chempep.com This intramolecular cyclization occurs when the peptide backbone nitrogen attacks the side-chain β-carboxyl ester, forming a five-membered succinimide (B58015) ring. iris-biotech.desigmaaldrich.com This side reaction can lead to a mixture of products, including racemized aspartyl residues and β-peptides, which are often difficult to separate from the target peptide. sigmaaldrich.com

Aspartimide formation is particularly problematic in Fmoc-based SPPS due to the repeated use of a base (piperidine) for deprotection. biotage.comppke.hu The Boc/Bzl strategy, which utilizes Boc-Asp(OBzl)-ONp, offers a significant advantage in minimizing this side reaction. chempep.comresearchgate.net

Key strategies for mitigating aspartimide formation in Boc-SPPS include:

Acidic Deprotection Conditions: In Boc-SPPS, the Nα-Boc group is removed with TFA. This process leaves the newly exposed N-terminal amine in its protonated, ammonium (B1175870) salt form. peptide.comchempep.com This positively charged amine is not nucleophilic and therefore cannot initiate the attack on the side-chain benzyl ester, effectively suppressing aspartimide formation during the deprotection step. chempep.com Neutralization to the free amine is performed just before or during the subsequent coupling step.

Side-Chain Protection: The use of the benzyl (Bzl) group for side-chain protection is fundamental to the Boc/Bzl strategy. While bulkier protecting groups have been developed to sterically hinder the cyclization reaction, primarily for Fmoc synthesis, the inherent chemical environment of the Boc-SPPS cycle is the main factor in preventing the side reaction. biotage.comresearchgate.net

Table 2: Risk Profile of Aspartimide Formation
Synthesis StrategyDeprotection ReagentChemical EnvironmentRelative Risk of Aspartimide FormationPrimary Mitigation Factor
Boc/Bzl SPPSTrifluoroacetic Acid (TFA)AcidicLowProtonation of the N-terminal amine post-deprotection prevents nucleophilic attack. chempep.com
Fmoc/tBu SPPSPiperidine (B6355638)BasicHighRequires specialized, sterically bulky side-chain protecting groups or modified deprotection cocktails. sigmaaldrich.combiotage.com

Utilization of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS) is the classical method for constructing peptides, where all reactions are carried out in a homogeneous solution. bachem.com This approach remains valuable for large-scale synthesis and for the preparation of peptide fragments. Boc-Asp(OBzl)-ONp is a versatile reagent for both major solution-phase methodologies.

Fragment condensation involves the synthesis of several small, protected peptide segments, which are then coupled together in solution to form the final, larger peptide. springernature.com This convergent approach can be more efficient for producing long peptides or small proteins.

Boc-Asp(OBzl)-ONp can be used in the stepwise synthesis of these protected fragments. A key challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activating fragment during the coupling step. The use of pre-activated derivatives like p-nitrophenyl esters can help control the reaction conditions to minimize this epimerization. Researchers have successfully employed fragment condensation to assemble complex peptides that were difficult to obtain via stepwise approaches. nih.govresearchgate.net

In stepwise solution-phase synthesis, amino acids are added one at a time to the growing peptide chain, with purification of the intermediate product after each coupling and deprotection cycle. bachem.com Boc-Asp(OBzl)-ONp is well-suited for this method. The synthesis typically starts from the C-terminal amino acid ester. The Nα-Boc group is removed, and the resulting free amine is coupled with Boc-Asp(OBzl)-ONp. The use of an active ester provides a clean and predictable coupling reaction, and the progress can be easily monitored. Although labor-intensive due to the repeated purification steps, this method offers precise control over the synthesis and is highly scalable. hongtide.com

Significance of this compound for Aspartic Acid Residue Introduction in Complex Peptides

The incorporation of aspartic acid residues is crucial for the function of many biologically active peptides. Boc-Asp(OBzl)-ONp, as part of the broader Boc/Bzl methodology, holds particular significance for the synthesis of complex and "difficult" peptide sequences. chemimpex.com

The Boc/Bzl strategy is often more successful than Fmoc/tBu methods for synthesizing highly hydrophobic peptides or sequences prone to aggregation on the solid support. nih.gov The repetitive acidic treatment with TFA in Boc-SPPS can help disrupt secondary structures that lead to aggregation, thereby improving synthesis outcomes. nih.gov By providing a reliable method for incorporating aspartic acid with a low risk of aspartimide-related side products, Boc-Asp(OBzl)-ONp ensures higher fidelity and purity of the final complex peptide. This is critical for the development of peptide-based therapeutics and for research applications where sequence integrity is paramount. chemimpex.com

Advanced Strategies and Comparative Chemical Biology of Boc Aspartic Obzl Onp

Orthogonal Protecting Group Strategies in the Context of Boc/OBzl Chemistry

In peptide synthesis, an orthogonal protecting group strategy is one in which different classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of the synthesis. biotage.com The two most prominent strategies in solid-phase peptide synthesis (SPPS) are the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) approaches. peptide.comsigmaaldrich.com

The Fmoc/tBu strategy is considered truly orthogonal because the Fmoc group is labile to basic conditions (typically piperidine), while the t-butyl-based side-chain protecting groups are removed by acid (such as trifluoroacetic acid, TFA). sigmaaldrich.comresearchgate.net This clear distinction in deprotection chemistry allows for the selective removal of the Nα-Fmoc group at each coupling step without affecting the side-chain protection.

Conversely, the Boc/Bzl strategy, in which Boc-Aspartic(OBzl)-ONp is employed, is often described as "quasi-orthogonal" or based on differential acid lability. sigmaaldrich.com Both the Nα-Boc group and the side-chain benzyl esters are removed by acidic reagents. However, the Boc group is significantly more acid-labile and can be cleaved with moderate acids like TFA, whereas the removal of benzyl-based side-chain protecting groups, including the benzyl ester on the aspartic acid side chain, requires much stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chemicalbook.compeptide.com This significant difference in the required acid strength for deprotection allows for the selective removal of the Boc group during the iterative cycles of peptide chain elongation without premature cleavage of the side-chain benzyl esters.

The successful application of the Boc/Bzl strategy hinges on the careful control of deprotection conditions to maintain the integrity of the side-chain protecting groups until the final cleavage step. The choice of this strategy is often dictated by the specific requirements of the target peptide, such as the need to avoid basic conditions that can cause side reactions with certain amino acid sequences.

StrategyNα-Protecting GroupSide-Chain Protecting GroupOrthogonalityNα-Deprotection ConditionSide-Chain Deprotection Condition
Fmoc/tBu FmoctBu-basedTrueBase (e.g., Piperidine)Acid (e.g., TFA)
Boc/Bzl BocBzl-basedQuasiModerate Acid (e.g., TFA)Strong Acid (e.g., HF)

Comparative Reactivity and Selectivity Studies with Analogous Amino Acid Derivatives

The reactivity and selectivity of an amino acid derivative in peptide synthesis are influenced by several factors, including the nature of its protecting groups and the inherent properties of the amino acid itself. A comparative analysis of this compound with its analogs provides valuable insights into these structure-activity relationships.

Comparative Analysis with Boc-Glutamic(OBzl)-ONp: Chain Length and Side-Chain Effects

Boc-Glutamic(OBzl)-ONp is the closest structural analog of this compound, with the only difference being an additional methylene (B1212753) group in the side chain of glutamic acid. This seemingly minor difference in chain length can have significant implications for the behavior of these derivatives in peptide synthesis and the properties of the resulting peptides.

The longer and more flexible side chain of glutamic acid can influence the conformation of the peptide backbone and its interactions with other molecules. For instance, in the context of metal ion binding, the longer side-chain of glutamic acid allows for a more distorted coordination structure compared to aspartic acid. While not a direct measure of reactivity in peptide synthesis, this demonstrates how the additional methylene group can alter the spatial arrangement and interaction capabilities of the side-chain carboxyl group.

In terms of side reactions, aspartic acid derivatives are notoriously prone to the formation of aspartimide, a cyclic imide intermediate that can lead to racemization and the formation of β-peptides. This reaction is highly dependent on the geometry of the peptide backbone and is facilitated by the five-membered ring intermediate. The corresponding side reaction for glutamic acid, the formation of a glutarimide (B196013) (a six-membered ring), is generally less favorable. Therefore, under conditions that might promote aspartimide formation, the glutamic acid derivative is inherently more stable.

CompoundMolecular FormulaMolecular WeightSide-Chain LengthKey Side Reaction
This compound C22H24N2O8444.44 g/mol -CH2-COOHAspartimide formation
Boc-Glutamic(OBzl)-ONp C23H26N2O8458.46 g/mol -CH2-CH2-COOHGlutarimide formation (less facile)

Comparison with Boc-Aspartic(OtBu)-ONp: Acid Lability and Orthogonality

The OtBu group is readily cleaved by moderate acids such as TFA, the same reagent used to remove the Nα-Boc group. researchgate.net This makes the combination of Boc and OtBu non-orthogonal. If Boc-Aspartic(OtBu)-ONp were used in a standard Boc-SPPS protocol, the side-chain OtBu group would be prematurely removed during each Nα-Boc deprotection step, leading to unprotected side-chain carboxyl groups and subsequent side reactions.

In contrast, the OBzl group is stable to the TFA treatment used for Boc deprotection and requires a much stronger acid, like HF, for its removal. chemicalbook.com This differential acid lability is the cornerstone of the quasi-orthogonal Boc/Bzl strategy, allowing for the selective removal of the Nα-Boc group while the side-chain OBzl group remains intact until the final cleavage of the peptide from the resin.

The choice between OBzl and OtBu for side-chain protection is therefore fundamentally linked to the choice of the Nα-protecting group. The OtBu group is a cornerstone of the truly orthogonal Fmoc/tBu strategy, where its acid lability complements the base lability of the Fmoc group. researchgate.net The OBzl group, on the other hand, is tailored for the Boc/Bzl strategy due to its resistance to moderate acids.

Side-Chain Protecting GroupAbbreviationDeprotection ConditionCompatibility with Nα-BocOrthogonality with Nα-Boc
Benzyl esterOBzlStrong Acid (e.g., HF)CompatibleQuasi-orthogonal
tert-Butyl esterOtBuModerate Acid (e.g., TFA)IncompatibleNon-orthogonal

Evaluation of Other Boc-Aspartic Acid Derivatives with Varying Side-Chain Protection

To address the challenges associated with aspartic acid in peptide synthesis, particularly the risk of aspartimide formation, and to expand the repertoire of orthogonal protection schemes, several other side-chain protecting groups have been investigated for Boc-aspartic acid.

Cyclohexyl ester (OChx): The cyclohexyl ester is significantly more resistant to acidolysis than the benzyl ester and provides enhanced suppression of aspartimide formation. sigmaaldrich.com However, its removal requires very harsh conditions, such as anhydrous HF. Boc-Asp(OChx)-OH is often used in Boc-SPPS for sequences that are particularly prone to aspartimide formation, such as Asp-Gly. sigmaaldrich.com

Allyl ester (OAll): The allyl ester offers a unique mode of deprotection, as it is stable to both the acidic conditions of Boc chemistry and the basic conditions of Fmoc chemistry. It is removed by palladium(0)-catalyzed allyl transfer. sigmaaldrich.com This makes Boc-Asp(OAll)-OH a valuable building block for strategies requiring a third dimension of orthogonality, such as on-resin cyclization or side-chain modification.

9-Fluorenylmethyl ester (OFm): The 9-fluorenylmethyl ester is a base-labile protecting group, typically removed by piperidine (B6355638). In the context of Boc chemistry, where the Nα-protecting group is acid-labile, Boc-Asp(OFm)-OH provides a fully orthogonal protection scheme. This allows for the selective deprotection of the aspartic acid side chain on-resin without affecting the Nα-Boc group or other acid-labile side-chain protecting groups.

Side-Chain Protecting GroupAbbreviationDeprotection ConditionKey Feature
Cyclohexyl esterOChxStrong Acid (e.g., HF)Minimizes aspartimide formation
Allyl esterOAllPalladium(0) catalystFully orthogonal to Boc/Bzl and Fmoc/tBu
9-Fluorenylmethyl esterOFmBase (e.g., Piperidine)Orthogonal to acid-labile groups

Rational Design of Protecting Groups for Minimizing Aspartyl Side Reactions

The primary side reaction involving aspartic acid residues during peptide synthesis is the formation of an aspartimide intermediate. This cyclic imide is prone to racemization and can be cleaved by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. The rational design of side-chain protecting groups for aspartic acid is a key strategy to mitigate this problem.

Steric Hindrance Approaches with Bulky β-Aspartate Protecting Groups

One of the most effective strategies to suppress aspartimide formation is to increase the steric bulk of the side-chain ester protecting group. iris-biotech.de A bulky protecting group can sterically hinder the approach of the backbone amide nitrogen to the side-chain carbonyl carbon, thereby disfavoring the intramolecular cyclization reaction that leads to the aspartimide.

While the benzyl ester in this compound offers some degree of protection, more sterically demanding protecting groups have been developed and shown to be more effective in preventing this side reaction. Research has demonstrated that bulky, acyclic, aliphatic protecting groups are significantly more resistant to base-catalyzed aspartimide formation than comparably rigid cyclic alkyl esters. nih.gov

Examples of such bulky protecting groups that have been successfully employed include:

3-methyl-3-pentyl (OMpe)

2,4-dimethyl-3-pentyl

3-ethyl-3-pentyl (OEpe)

4-n-propyl-4-heptyl (OPhp)

5-n-butyl-5-nonyl (OBno)

These trialkylcarbinol-based esters provide a steric shield around the β-carboxyl group, effectively reducing the rate of aspartimide formation, even under forcing conditions such as elevated temperatures which may be used to overcome difficult couplings. iris-biotech.denih.gov The use of these bulky protecting groups represents a significant advancement in the synthesis of peptides containing challenging aspartic acid sequences, leading to higher purity and yield of the desired product. iris-biotech.de

Protecting GroupStructureLevel of Steric HindranceEfficacy in Preventing Aspartimide Formation
Benzyl (Bzl)-CH2-PhModerateModerate
tert-Butyl (tBu)-C(CH3)3HighGood
3-methyl-3-pentyl (Mpe)-C(CH3)(C2H5)2Very HighExcellent
3-ethyl-3-pentyl (Epe)-C(C2H5)3Very HighExcellent

Methodological Advancements in Coupling Reagent Selection for Active Esters

The synthesis of the active ester, this compound, from its precursor Boc-Asp(OBzl)-OH, is a critical step in peptide synthesis. The choice of coupling reagent for this esterification significantly influences the reaction's efficiency, yield, and the optical purity of the final product. Methodological advancements have led to the development and refinement of several classes of coupling reagents, each with distinct characteristics and applications in the formation of active esters like p-nitrophenyl (ONp) esters.

Historically, carbodiimides, particularly Dicyclohexylcarbodiimide (B1669883) (DCC), were the reagents of choice for the synthesis of active esters. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by p-nitrophenol. While effective, a significant drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture due to its low solubility in many organic solvents. This can complicate the purification of the desired Boc-Asp(OBzl)-ONp. An alternative carbodiimide (B86325), Diisopropylcarbodiimide (DIC), offers the advantage of forming a more soluble urea (B33335) byproduct, simplifying the workup process. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often employed to accelerate the esterification reaction when using carbodiimides.

To address the challenges associated with carbodiimides, including racemization and side reactions, a new generation of coupling reagents based on phosphonium (B103445) and uronium/aminium salts has been developed. These reagents facilitate the in situ formation of active esters with high efficiency and minimal side reactions.

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), have proven to be highly effective. The reaction mechanism involves the formation of a benzotriazolyl active ester intermediate, which is less reactive than the O-acylisourea intermediate from carbodiimides, thereby minimizing the risk of racemization. However, a notable drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). PyBOP® was developed as a safer alternative that avoids the formation of HMPA.

Uronium/aminium salts represent a further advancement in coupling reagent technology. Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely used. These reagents offer rapid reaction times and high yields for the formation of active esters. HATU, in particular, is noted for its ability to suppress racemization due to the nature of the 7-azabenzotriazole leaving group. More recently, uronium salts based on OxymaPure, such as (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))) methanaminium hexafluorophosphate (COMU), have gained prominence. COMU is considered a safer and highly efficient alternative to benzotriazole-based reagents, offering excellent performance with reduced risk of side reactions and often requiring only a single equivalent of base.

The selection of the optimal coupling reagent is a critical parameter that is influenced by the specific amino acid derivative, desired purity, and scale of the synthesis. Below is a comparative overview of commonly used coupling reagents for the formation of active esters.

Coupling Reagent Class Example Reagents Key Advantages Key Disadvantages
Carbodiimides DCC, DIC Cost-effective, well-established methods. Formation of poorly soluble urea byproducts (DCC), potential for racemization.
Phosphonium Salts BOP, PyBOP® High efficiency, low racemization. Formation of carcinogenic byproduct (BOP), higher cost.
Uronium/Aminium Salts HBTU, TBTU, HATU, COMU Rapid reactions, high yields, low racemization (especially HATU and COMU), improved safety profile (COMU). Higher cost compared to carbodiimides.

Detailed research findings on the direct comparative performance of these reagents for the synthesis of this compound are dispersed throughout the literature. However, the general principles of reactivity and side-reaction profiles allow for a rational selection. For laboratory-scale synthesis where high purity and minimal racemization are paramount, uronium/aminium salt reagents like HATU or COMU are often preferred. For larger-scale industrial applications, the cost-effectiveness of carbodiimides like DIC, coupled with optimized reaction and purification protocols, may be a more viable strategy. The continuous development of novel coupling reagents aims to further enhance efficiency, safety, and sustainability in the synthesis of critical peptide building blocks like this compound.

Emerging Research Directions and Potential Applications of Boc Aspartic Obzl Onp Derivatives

Applications in the Synthesis of Neurotrophic Factor Mimetics

Neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are crucial for the development, survival, and function of neurons. However, their therapeutic use is limited by poor pharmacokinetic properties. academpharm.ru This has spurred the development of small molecule mimetics that can replicate the biological activity of these proteins. academpharm.runih.gov A promising strategy involves designing peptide-based mimetics that mimic the structure of the receptor-binding loops of neurotrophins. explorationpub.commdpi.com

Boc-Asp(OBzl)-ONp is an important precursor in the solid-phase synthesis of these peptide mimetics, particularly those incorporating aspartic acid residues within their sequence. chempep.com For example, the design of some BDNF mimetics is based on the amino acid sequences of its receptor-binding loops, which can include aspartic acid. mdpi.com The synthesis of these peptides involves the sequential addition of protected amino acids, and Boc-Asp(OBzl)-ONp provides the necessary protected aspartic acid building block. After incorporation into the peptide chain, the benzyl (B1604629) (Bzl) group can be removed during the final deprotection step to yield the active peptide mimetic.

Mimetic TargetDesign StrategyRole of Aspartic Acid Derivative
BDNFMimicking receptor-binding loops (e.g., loop 1 and 4 contain Asp) mdpi.comBoc-Asp(OBzl)-ONp can be used as the building block for incorporating Asp residues into the peptide sequence.
NGFDimeric dipeptides based on β-turn structures (e.g., loop 4 contains Asp) explorationpub.commdpi.comServes as a key reagent for introducing the necessary aspartic acid component during peptide synthesis.

Role in Prodrug Design for Enhanced Pharmacokinetic Profiles

The development of prodrugs is a well-established strategy to overcome poor physicochemical and pharmacokinetic properties of therapeutic agents, such as low solubility or poor bioavailability. nih.govnih.govresearchgate.net One common approach is the esterification of carboxylic acid or hydroxyl groups to increase lipophilicity and enhance membrane permeability. mdpi.com Amino acid esters, in particular, have been successfully used to improve the oral absorption of drugs. nih.gov

The structural motifs within Boc-Asp(OBzl)-ONp are highly relevant to this field. The benzyl esterification of the aspartic acid side chain is a prime example of a prodrug approach. chemimpex.comchemimpex.com By masking the polar carboxylic acid group, the lipophilicity of a drug molecule containing an aspartate residue can be increased, potentially leading to improved absorption. Once absorbed, endogenous esterases can cleave the benzyl ester, releasing the active parent drug. nih.gov While Boc-Asp(OBzl)-ONp itself is a reagent for synthesis, the Asp(OBzl) moiety is a classic example of a prodrug modification.

Key Features for Prodrug Design:

FeatureRelevance in Prodrug Strategy
Benzyl (Bzl) EsterMasks polar carboxyl group, increasing lipophilicity for better membrane permeation. nih.gov
Amino Acid MoietyCan be designed to target amino acid transporters in the gut wall, enhancing uptake. nih.gov
Ester LinkageDesigned to be cleaved by endogenous esterase enzymes in the body to release the active drug. nih.gov

Chemical Probes and Bioconjugation Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable hybrid with new functions. This technique is fundamental for creating chemical probes, diagnostic agents, and targeted therapeutics. nih.gov A common strategy for bioconjugation involves the formation of a stable amide bond between a carboxyl group and an amine. nih.gov To facilitate this reaction, the carboxyl group is often activated, for instance, as an N-hydroxysuccinimide (NHS) ester. mdpi.comyoutube.com

The p-nitrophenyl (ONp) ester in Boc-Asp(OBzl)-ONp is also a reactive ester, analogous to NHS esters, that readily reacts with primary amines to form amide bonds. youtube.com This makes Boc-Asp(OBzl)-ONp a useful reagent for conjugating an aspartic acid residue to other molecules. For example, it can be used to attach a protected aspartate to a fluorescent marker, a biotin (B1667282) tag, or another peptide, creating a chemical probe to study biological systems. The Boc and benzyl protecting groups allow for further selective modifications on the newly formed conjugate.

Comparison of Activated Esters in Bioconjugation:

Activated EsterReactivityCommon Use
p-Nitrophenyl (ONp) EsterGood reactivity with primary amines.Peptide synthesis, conjugation of small molecules.
N-Hydroxysuccinimide (NHS) EsterHigh reactivity and good stability of the active ester. youtube.comStandard for protein labeling and bioconjugation. mdpi.com

Investigations in Enzymatic Inhibition and Mechanistic Elucidation

Protected amino acids and peptides are essential tools for studying enzyme mechanisms and for designing enzyme inhibitors. merckmillipore.com Aspartic acid residues are particularly important as they are found in the active sites of numerous enzymes, most notably aspartic proteases, which are important drug targets for conditions like HIV/AIDS. cambridgemedchemconsulting.compatsnap.comcambridgemedchemconsulting.com

Boc-Asp(OBzl)-ONp can be used to synthesize peptide-based inhibitors or substrates for these enzymes. By incorporating an aspartic acid residue into a peptide sequence, researchers can probe the interactions between the substrate and the enzyme's active site. nih.gov Furthermore, modified aspartic acid analogs can be synthesized from such precursors to act as transition-state analog inhibitors, which bind tightly to the enzyme and block its activity. cambridgemedchemconsulting.com The study of these inhibitors provides valuable information about the enzyme's mechanism of action and can guide the development of new therapeutic agents. cambridgemedchemconsulting.compatsnap.com

Examples of Enzymes Targeted by Aspartate-Containing Inhibitors:

Enzyme ClassBiological RoleTherapeutic Area
Aspartic Proteases (e.g., HIV Protease)Viral maturation, protein processing. patsnap.comAntiviral (HIV/AIDS). patsnap.com
Aspartate CarbamoyltransferasePyrimidine biosynthesis. patsnap.comAnticancer, Antibacterial. patsnap.com
Asparagine SynthetaseNitrogen metabolism. scbt.comOncology. scbt.com

Development of Novel Materials through Peptide-Based Polymerization

There is growing interest in creating novel biomaterials from amino acid-based polymers due to their biocompatibility and biodegradability. frontiersin.orgnih.gov Poly(aspartic acid) and its derivatives are a class of such polymers with applications in drug delivery, hydrogels, and as environmentally friendly materials. frontiersin.orgresearchgate.netresearchgate.net

These polymers are often synthesized through the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from amino acids, or by the thermal polycondensation of aspartic acid to form polysuccinimide, which is then hydrolyzed. frontiersin.orgnih.govmdpi.com Protected aspartic acid derivatives are crucial for these synthetic routes. For instance, β-Benzyl L-aspartate N-carboxyanhydride can be polymerized to form poly(β-benzyl L-aspartate), which can then be deprotected to yield poly(L-aspartic acid). nanosoftpolymers.com Although Boc-Asp(OBzl)-ONp is not directly polymerized, it represents the type of protected monomer chemistry required to control the synthesis of complex polypeptide architectures for materials science applications.

Synthetic Routes to Poly(aspartic acid)-Based Materials:

Polymerization MethodMonomer/PrecursorKey Features
Ring-Opening Polymerizationα-Amino Acid N-Carboxyanhydrides (NCAs). mdpi.comProduces well-defined polypeptides and block copolymers. nih.gov
Thermal PolycondensationL-Aspartic Acid. researchgate.netForms a polysuccinimide (PSI) intermediate which is then modified. frontiersin.org

Q & A

Q. What are the key structural features of Boc-Asp(OBzl)-ONp that make it suitable for peptide synthesis?

Boc-Asp(OBzl)-ONp contains three protective groups:

  • Boc (tert-butoxycarbonyl) : Protects the α-amino group during peptide elongation .
  • OBzl (benzyl ester) : Protects the β-carboxylic acid of aspartic acid to prevent unwanted side reactions .
  • ONp (p-nitrophenyl ester) : Activates the α-carboxylic acid for nucleophilic attack during coupling reactions, enhancing reaction efficiency . These groups ensure selective deprotection and minimize racemization, critical for stepwise peptide synthesis.

Q. How is Boc-Asp(OBzl)-ONp synthesized, and what steps are critical for high yield?

Synthesis typically involves:

  • Protection of Aspartic Acid : Boc-group introduction via reaction with di-tert-butyl dicarbonate in basic conditions .
  • Esterification : Benzyl ester formation at the β-carboxyl using benzyl bromide and a base (e.g., DIPEA) .
  • Activation : Conversion of the α-carboxyl to a p-nitrophenyl ester using p-nitrophenol and a coupling agent (e.g., DCC) . Critical steps : Purification via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted reagents and byproducts .

Q. What spectroscopic methods are used to characterize Boc-Asp(OBzl)-ONp, and which data are most diagnostic?

Key methods include:

  • NMR :
  • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 5.1 ppm (benzyl CH₂), δ 8.2 ppm (aromatic protons of ONp) .
  • ¹³C NMR : Signals at ~155 ppm (Boc carbonyl), ~170 ppm (ester carbonyls) .
    • Mass Spectrometry : Molecular ion peak at m/z 444.44 (M+H⁺) confirms molecular weight .
    • IR : Absorptions at ~1740 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ stretch) .

Advanced Research Questions

Q. How can discrepancies in NMR data for Boc-Asp(OBzl)-ONp synthesized under varying conditions be resolved?

  • Compare with literature : Cross-reference chemical shifts with published spectra .
  • Check purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting peak splitting .
  • Variable temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal broadening .
  • Decoupling experiments : Assign overlapping proton signals (e.g., benzyl vs. aromatic protons) .

Q. What strategies optimize coupling efficiency of Boc-Asp(OBzl)-ONp in solid-phase peptide synthesis (SPPS)?

Methodological considerations:

  • Coupling agents : Use HOBt or HOAt with DIC to reduce racemization .
  • Solvent choice : DMF or DCM for optimal solubility and resin swelling .
  • Reaction monitoring : Kaiser test or HPLC to confirm complete coupling .
  • Double coupling : Repeat coupling steps for sterically hindered residues .

Q. How should researchers control for racemization during Boc-Asp(OBzl)-ONp-mediated peptide bond formation?

  • Low temperature : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Chiral additives : Additives like HOBt stabilize the transition state .
  • Optical rotation analysis : Compare [α]D values of intermediates with enantiopure standards .
  • Chiral HPLC : Monitor enantiomeric excess post-coupling .

Q. How can conflicting solubility data for Boc-Asp(OBzl)-ONp in solvents be systematically analyzed?

  • Solvent screening : Test solubility in DCM, DMF, THF, and ethyl acetate via gravimetric analysis .
  • Correlation with reaction yield : Compare coupling efficiency in solvents with varying solubility profiles .
  • Co-solvent systems : Use DMF:DCM (1:4) to balance solubility and resin compatibility .

Q. What practices ensure reproducibility of Boc-Asp(OBzl)-ONp syntheses across laboratories?

  • Standardized protocols : Document exact molar ratios, reaction times, and purification steps .
  • Reagent quality control : Use HPLC-grade solvents and ≥98% pure starting materials .
  • Inter-lab validation : Share samples for cross-characterization (e.g., NMR, LC-MS) .

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